Lipophilicity Differentiation: logP Comparison with 4-Phenylpyrimidine and 4-tert-Butylpyrimidine
4-Tert-butyl-6-phenyl-pyrimidine exhibits a measured logP of 3.305, reflecting the combined lipophilic contributions of both the tert-butyl and phenyl substituents . In contrast, the mono-substituted analog 4-phenylpyrimidine (C₁₀H₈N₂, MW 156.18) has a reported XLogP of approximately 2.8 , while 4-tert-butylpyrimidine (C₈H₁₂N₂, MW 136.19) possesses lower lipophilicity due to the absence of the aromatic phenyl ring. The enhanced logP of the target compound predicts improved membrane permeability and blood-brain barrier penetration potential compared to mono-substituted pyrimidines, a critical consideration for CNS-targeted drug discovery programs.
| Evidence Dimension | Calculated/measured lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 3.305 |
| Comparator Or Baseline | 4-Phenylpyrimidine: XLogP ≈ 2.8; 4-tert-Butylpyrimidine: logP < 3.0 (inferred from absence of phenyl group) |
| Quantified Difference | Target compound logP exceeds 4-phenylpyrimidine by ~0.5 units; exceeds 4-tert-butylpyrimidine by a larger margin due to phenyl contribution |
| Conditions | logP: experimental/calculated partition coefficient between octanol and water |
Why This Matters
Higher logP directly impacts membrane permeability and tissue distribution, making this compound preferable for applications requiring enhanced lipophilicity without additional synthetic modification.
